molecular formula C27H34N2O5 B5257232 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5257232
M. Wt: 466.6 g/mol
InChI Key: FZIMZGORVCPSDI-WJTDDFOZSA-N
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Description

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidine ring, introduction of the hydroxy and methoxy groups, and the attachment of the dimethylamino and propoxybenzoyl groups. The reaction conditions typically involve the use of strong bases, acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The dimethylamino group may allow it to interact with receptors or enzymes, while the hydroxy and methoxy groups may enhance its binding affinity. The propoxybenzoyl group may provide additional interactions with the target molecule, enhancing its overall activity.

Comparison with Similar Compounds

Similar compounds to 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include:

These compounds share similar structural features but differ in the position and type of substituents

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-6-16-34-21-12-13-22(18(2)17-21)25(30)23-24(19-8-10-20(33-5)11-9-19)29(27(32)26(23)31)15-7-14-28(3)4/h8-13,17,24,30H,6-7,14-16H2,1-5H3/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIMZGORVCPSDI-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OC)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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